2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
CAS No.: 310422-24-3
Cat. No.: VC1574374
Molecular Formula: C14H12BrN3
Molecular Weight: 302.17 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine - 310422-24-3](/images/structure/VC1574374.png)
Specification
CAS No. | 310422-24-3 |
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Molecular Formula | C14H12BrN3 |
Molecular Weight | 302.17 g/mol |
IUPAC Name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C14H12BrN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Standard InChI Key | XGZDOQBNVMZASH-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C |
Canonical SMILES | CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C |
Introduction
Structural Properties and Characterization
Molecular Structure and Properties
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine features a planar heterocyclic core with a 4-bromophenyl group extending from the 2-position. The two methyl groups at positions 5 and 7 influence both the electronic distribution and steric environment of the molecule. Based on structurally similar compounds, this molecule likely exhibits moderate lipophilicity due to the combined effects of the aromatic systems and the bromine atom, balanced by the nitrogen-containing heterocyclic core.
Spectroscopic Characterization
Spectroscopic characterization of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy: The aromatic protons of the bromophenyl group would display characteristic coupling patterns, while the methyl groups would appear as singlets in the upfield region.
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Mass Spectrometry: Would reveal a molecular ion peak corresponding to the molecular weight, with characteristic isotopic distribution patterns due to the bromine atom.
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Infrared Spectroscopy: Would show characteristic absorption bands for C=N, C=C, and C-Br bonds.
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UV-Visible Spectroscopy: The extended conjugation of the molecule would result in absorption bands in the UV region, potentially extending into the visible spectrum.
Synthetic Routes and Preparation Methods
General Synthetic Approaches
The synthesis of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine likely follows similar methodologies to those employed for related pyrazolo[1,5-a]pyrimidine derivatives. Based on synthetic routes for structurally similar compounds, potential strategies include:
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Cyclization reactions involving appropriate pyrazole and pyrimidine precursors.
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Sequential functionalization of the core pyrazolo[1,5-a]pyrimidine structure.
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Direct introduction of the 4-bromophenyl group through cross-coupling reactions.
Specific Synthetic Methods
Chemical Reactivity and Transformations
Reactivity of the Bromophenyl Moiety
The 4-bromophenyl group at position 2 represents a reactive site for various transformations:
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Cross-coupling reactions: The bromine atom serves as an excellent leaving group for palladium-catalyzed coupling reactions like Suzuki, Stille, or Negishi couplings.
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Nucleophilic substitution: The bromine can be replaced with various nucleophiles such as amines or thiols in the presence of appropriate bases.
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Metal-halogen exchange: Treatment with strong organolithium reagents could facilitate further functionalization.
Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
Recent research on pyrazolo[1,5-a]pyrimidines reveals interesting reactivity patterns that may apply to 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine:
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C-H Functionalization: Electrochemical methods have been developed for regioselective C-sp2-H bond chalcogenation of pyrazolo[1,5-a]pyrimidines via radical cross-coupling at room temperature . For example, 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine undergoes C-3 selenylation in good yields (75%) .
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Oxidation and Reduction: Based on reactivity patterns of related compounds, the pyrazolo[1,5-a]pyrimidine core can potentially undergo various oxidation and reduction reactions.
Electrochemical Transformations
Recent advances in electrochemical methodologies have expanded the reaction scope for pyrazolo[1,5-a]pyrimidines. Using conditions involving graphite electrodes under galvanostatic conditions (I = 10 mA) in acetonitrile with TBABF4 as the electrolyte, regioselective functionalization of the C-3 position has been achieved . Similar approaches could potentially be applied to 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, offering sustainable synthetic routes for further derivatization.
Applications in Scientific Research
Synthetic Building Block
The 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine structure serves as a valuable synthetic intermediate due to the reactive bromine atom that allows for further functionalization through various cross-coupling methodologies. This makes it potentially useful in the synthesis of more complex molecules with diverse applications.
Medicinal Chemistry Applications
Pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention in medicinal chemistry. Some structural analogs have been explored for their potential as:
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Neuroprotective and anti-inflammatory agents.
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Anti-cancer compounds targeting specific biological pathways .
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Anti-viral and anti-microbial agents.
The specific substitution pattern in 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine might confer unique biological properties that could be exploited in drug discovery programs.
Comparison with Related Compounds
Structural Analogs
Several structurally related pyrazolo[1,5-a]pyrimidine derivatives have been reported in the literature, including:
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5,7-dimethyl-N-(4-pyridin-4-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
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5,7-dimethyl-N-(4-thiophen-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
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5,7-dimethyl-N-[4-(1H-pyrrol-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide .
These compounds share the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core but differ in the nature and position of other substituents.
Comparative Reactivity
The reactivity of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be compared with that of related compounds:
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2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine undergoes selenylation at the C-3 position with a yield of 75% .
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Pyrazolo[1,5-a]pyrimidine derivatives with electron-donating substituents (p-Me, p-OMe, m-OMe) on the phenyl ring show good reactivity with diorganyl diselenides (yields 66-86%) .
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Derivatives bearing halogen substituents (p-F, p-Cl, p-Br, m-Br, p-I) exhibit excellent reactivity in electrochemical selenylation (yields 84-90%) .
Based on these observations, 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine would likely demonstrate good reactivity in similar transformations, particularly at the C-3 position.
Comparative Properties Table
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